molecular formula C18H25N3O2 B7635740 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone

1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone

Cat. No. B7635740
M. Wt: 315.4 g/mol
InChI Key: CZDHPNAMVKQYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone is a chemical compound that has been extensively researched for its potential use in scientific research. This compound is also known by its chemical name, CP 94,253, and has been shown to have a variety of interesting properties that make it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of CP 94,253 is complex and not fully understood. However, it is believed that this compound acts as a selective agonist of the serotonin 5-HT1B receptor, which leads to the activation of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
CP 94,253 has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. For example, this compound has been shown to inhibit the release of neurotransmitters such as dopamine and norepinephrine, which are involved in mood regulation and pain perception. Additionally, CP 94,253 has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using CP 94,253 in lab experiments is its high affinity for the serotonin 5-HT1B receptor, which allows for the selective activation of this receptor. However, one limitation of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on CP 94,253. One area of interest is the development of new compounds that are based on the structure of CP 94,253 but have improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of CP 94,253 is a complex process that involves several steps. One of the key steps in the synthesis process is the reaction between 1-(2,3-dimethylphenyl)piperazine and cyclopropanecarbonyl chloride. This reaction is typically carried out using a solvent such as dichloromethane, and the resulting product is then purified using a variety of techniques such as column chromatography.

Scientific Research Applications

CP 94,253 has been used extensively in scientific research due to its ability to bind to specific receptors in the brain. This compound has been shown to have a high affinity for the serotonin 5-HT1B receptor, which is involved in a variety of physiological processes such as mood regulation and pain perception.

properties

IUPAC Name

1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-4-3-5-16(14(13)2)19-12-17(22)20-8-10-21(11-9-20)18(23)15-6-7-15/h3-5,15,19H,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDHPNAMVKQYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC(=O)N2CCN(CC2)C(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.